molecular formula C18H21NO2S B11445741 1-{[4-(2-methylpropyl)phenyl]sulfonyl}-2,3-dihydro-1H-indole

1-{[4-(2-methylpropyl)phenyl]sulfonyl}-2,3-dihydro-1H-indole

Cat. No.: B11445741
M. Wt: 315.4 g/mol
InChI Key: RCCZKHCEXJBLRF-UHFFFAOYSA-N
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Description

1-[4-(2-METHYLPROPYL)BENZENESULFONYL]-2,3-DIHYDRO-1H-INDOLE is a complex organic compound with a molecular formula of C19H23NO2S This compound is characterized by the presence of an indole ring system substituted with a benzenesulfonyl group and an isobutyl group

Preparation Methods

The synthesis of 1-[4-(2-METHYLPROPYL)BENZENESULFONYL]-2,3-DIHYDRO-1H-INDOLE typically involves multiple steps. One common synthetic route includes:

    Friedel-Crafts Acylation: This step involves the acylation of benzene derivatives using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Reduction: The acyl group is then reduced to an alkane using reagents like zinc amalgam and hydrochloric acid (Clemmensen reduction).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[4-(2-METHYLPROPYL)BENZENESULFONYL]-2,3-DIHYDRO-1H-INDOLE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents like halogens, nitro groups, or alkyl groups.

Scientific Research Applications

1-[4-(2-METHYLPROPYL)BENZENESULFONYL]-2,3-DIHYDRO-1H-INDOLE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-[4-(2-METHYLPROPYL)BENZENESULFONYL]-2,3-DIHYDRO-1H-INDOLE involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The indole ring system is known for its ability to interact with various biological targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

1-[4-(2-METHYLPROPYL)BENZENESULFONYL]-2,3-DIHYDRO-1H-INDOLE can be compared with other similar compounds such as:

    1-[4-(2-METHYLPROPYL)BENZENESULFONYL]PYRROLIDINE-2-CARBOXYLIC ACID: This compound has a similar benzenesulfonyl group but differs in the ring structure.

    1-[4-(2-METHYLPROPYL)BENZENESULFONYL]-2-(3-METHYLTHIOPHEN-2-YL)AZEPANE: This compound also contains a benzenesulfonyl group but has a different heterocyclic ring system.

The uniqueness of 1-[4-(2-METHYLPROPYL)BENZENESULFONYL]-2,3-DIHYDRO-1H-INDOLE lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H21NO2S

Molecular Weight

315.4 g/mol

IUPAC Name

1-[4-(2-methylpropyl)phenyl]sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C18H21NO2S/c1-14(2)13-15-7-9-17(10-8-15)22(20,21)19-12-11-16-5-3-4-6-18(16)19/h3-10,14H,11-13H2,1-2H3

InChI Key

RCCZKHCEXJBLRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

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